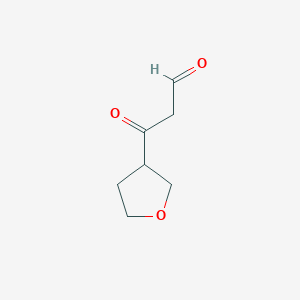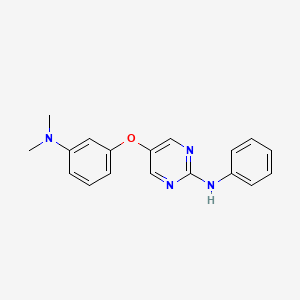
2-(4-Isopropylphenyl)thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isopropylphenyl)thiazolidine is a heterocyclic organic compound featuring a five-membered ring containing sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropylphenyl)thiazolidine typically involves the reaction between 4-isopropylbenzaldehyde and cysteamine. The reaction proceeds through a condensation mechanism, forming the thiazolidine ring. The reaction is usually carried out under mild acidic conditions to facilitate the formation of the thiazolidine ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of catalysts, such as ortho-boronic acid modified benzaldehydes, can improve reaction kinetics and drive the reaction at neutral pH .
化学反応の分析
Types of Reactions: 2-(4-Isopropylphenyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
2-(4-Isopropylphenyl)thiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 2-(4-Isopropylphenyl)thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain proteases, thereby preventing the breakdown of proteins. The presence of the isopropylphenyl group enhances its binding affinity and specificity towards these targets .
類似化合物との比較
Thiazolidine: The parent compound with a simpler structure.
Thiazolidinedione: Known for its antidiabetic properties.
Thiazole: Another heterocyclic compound with diverse biological activities.
Uniqueness: This structural modification distinguishes it from other thiazolidine derivatives and contributes to its unique biological and pharmacological properties .
特性
分子式 |
C12H17NS |
|---|---|
分子量 |
207.34 g/mol |
IUPAC名 |
2-(4-propan-2-ylphenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C12H17NS/c1-9(2)10-3-5-11(6-4-10)12-13-7-8-14-12/h3-6,9,12-13H,7-8H2,1-2H3 |
InChIキー |
XRIHLVSNYUXWIY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2NCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B13339887.png)
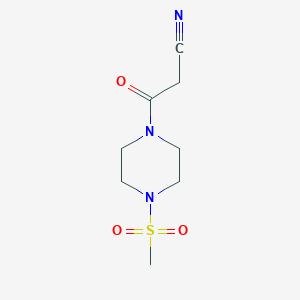
![Ethyl 2,2-difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate](/img/structure/B13339897.png)
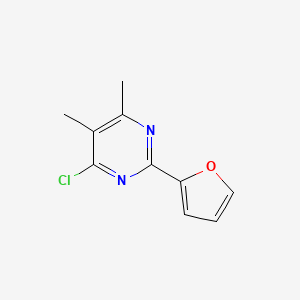
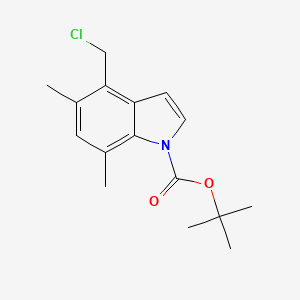
![N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide](/img/structure/B13339907.png)
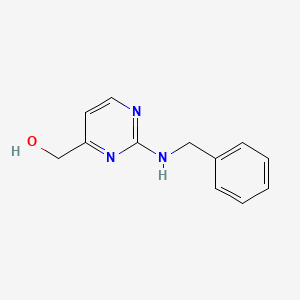
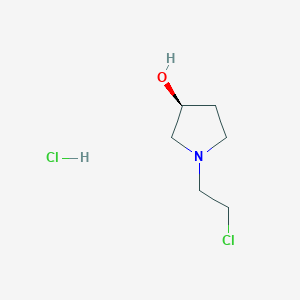
![tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13339930.png)
![3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13339940.png)
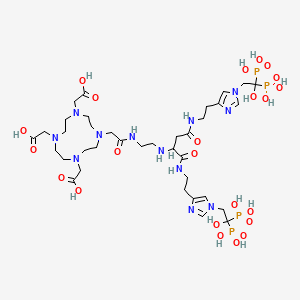
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-amine](/img/structure/B13339953.png)
